1-(4-Methoxy-benzyl)-[1,4]diazepane
Description
BenchChem offers high-quality 1-(4-Methoxy-benzyl)-[1,4]diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-benzyl)-[1,4]diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXLCZSXSVSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330272 | |
| Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-26-2 | |
| Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Application of 1-(4-Methoxybenzyl)-diazepane in Medicinal Chemistry: A Technical Guide
Foreword: The Diazepane Scaffold and the Role of the p-Methoxybenzyl Protecting Group
The seven-membered 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the spatial presentation of substituents in a manner that can be optimized for potent and selective interactions with a variety of biological targets. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including but not limited to anxiolytic, anticonvulsant, anticancer, and antimicrobial properties.[1][2][3][4]
The strategic manipulation of the diazepane core is paramount in the exploration of structure-activity relationships (SAR). A common challenge in the synthesis of complex diazepane derivatives is the presence of two secondary amine functionalities, which can lead to undesired side reactions and a lack of regioselectivity. To overcome this, a protecting group strategy is often employed. The p-methoxybenzyl (PMB) group is a particularly advantageous choice for the protection of one of the diazepane nitrogens. The resulting monosubstituted intermediate, 1-(4-Methoxy-benzyl)-diazepane , serves as a versatile building block for further synthetic elaboration. The PMB group offers stability under a range of reaction conditions and can be readily cleaved under specific, mild conditions, which is crucial in the final stages of a multi-step synthesis.
This technical guide provides an in-depth exploration of 1-(4-Methoxy-benzyl)-diazepane as a key building block in medicinal chemistry. It will cover its synthesis, chemical properties, and strategic application in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties of 1-(4-Methoxy-benzyl)-diazepane
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₁₃H₂₀N₂O | Based on structure |
| Molecular Weight | 220.31 g/mol | Based on structure |
| Appearance | Colorless to pale yellow oil or low melting solid | Analogy with similar N-benzylated amines |
| Boiling Point | > 300 °C (Predicted) | High boiling point expected for a molecule of this size and polarity |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) | General solubility of N-alkylated amines |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the p-methoxybenzyl group, including a singlet for the methoxy protons (~3.8 ppm), and two doublets in the aromatic region (~6.8 and ~7.2 ppm). The protons of the diazepane ring would appear as a series of multiplets in the upfield region (~1.7-2.8 ppm). The benzylic protons would likely be a singlet around 3.5 ppm.
-
¹³C NMR: The carbon NMR would display signals for the methoxy carbon (~55 ppm), the aromatic carbons (including the quaternary carbon attached to the oxygen at ~158 ppm), the benzylic carbon (~60 ppm), and the carbons of the diazepane ring (~25-55 ppm).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 220 or 221, respectively. A characteristic fragmentation pattern would likely involve the cleavage of the benzyl group, giving a fragment at m/z 121.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature C-H stretching vibrations for both aromatic and aliphatic C-H bonds, a strong C-O stretching band for the methoxy group (~1245 cm⁻¹), and C-N stretching vibrations.
Synthesis of the 1-(4-Methoxybenzyl)-diazepane Building Block
Two primary, high-yielding synthetic routes are proposed for the preparation of 1-(4-Methoxy-benzyl)-diazepane: N-alkylation and reductive amination. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: N-Alkylation of 1,4-Diazepane
This is a classical and straightforward approach involving the direct alkylation of the commercially available 1,4-diazepane with 4-methoxybenzyl chloride. The use of a slight excess of the diazepane can help to minimize dialkylation, or alternatively, a larger excess of the alkylating agent can be used if the dialkylated product is desired. For the purpose of creating the building block, monosubstitution is the goal.
Caption: N-Alkylation of 1,4-Diazepane.
Detailed Experimental Protocol (Proposed):
-
To a stirred solution of 1,4-diazepane (2.0 g, 20 mmol) and potassium carbonate (4.14 g, 30 mmol) in acetonitrile (50 mL) is added 4-methoxybenzyl chloride (2.5 g, 16 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to 60 °C and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 1-(4-Methoxy-benzyl)-diazepane as a colorless to pale yellow oil.
Method 2: Reductive Amination
Reductive amination is an alternative powerful method that involves the reaction of 1,4-diazepane with p-anisaldehyde (4-methoxybenzaldehyde) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. This method is often preferred due to its mild reaction conditions. A similar reductive amination has been successfully employed for the alkylation of a substituted diazepane.[9]
Caption: Reductive Amination Pathway.
Detailed Experimental Protocol (Proposed):
-
To a solution of 1,4-diazepane (2.0 g, 20 mmol) in methanol (50 mL) is added p-anisaldehyde (2.18 g, 16 mmol).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
The reaction mixture is then cooled to 0 °C in an ice bath, and sodium borohydride (0.9 g, 24 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel (dichloromethane/methanol gradient) yields the desired product.
Application as a Building Block in Medicinal Chemistry
The primary utility of 1-(4-Methoxy-benzyl)-diazepane lies in its ability to serve as a scaffold for the regioselective functionalization of the diazepane ring. The remaining secondary amine at the 4-position is available for a wide range of chemical transformations.
Table 2: Common Reactions at the 4-Position of 1-(4-Methoxybenzyl)-diazepane
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., ACN, DMF) | 1-(PMB)-4-(Alkyl)-diazepane |
| N-Arylation | Ar-X (aryl halide), Pd or Cu catalyst, Ligand, Base | 1-(PMB)-4-(Aryl)-diazepane |
| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) | 1-(PMB)-4-(Acyl)-diazepane |
| Sulfonylation | RSO₂Cl, Base (e.g., Et₃N), Solvent (e.g., DCM) | 1-(PMB)-4-(Sulfonyl)-diazepane |
| Reductive Amination | RCHO, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | 1-(PMB)-4-(Alkyl)-diazepane |
The Crucial Deprotection Step: Unveiling the Final Ligand
After the desired modifications have been made to the 4-position of the diazepane ring, the p-methoxybenzyl (PMB) group can be selectively removed to reveal the secondary amine at the 1-position. This functionality can be a key pharmacophoric feature or a handle for further derivatization.
The most common and effective method for the cleavage of a PMB group from a nitrogen atom is treatment with a strong acid, such as trifluoroacetic acid (TFA).[10][11] Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are also possible, although they are more commonly used for PMB-protected alcohols.
Caption: PMB Deprotection of the Diazepane Core.
Detailed Experimental Protocol for PMB Deprotection (Proposed):
-
The 1-(p-methoxybenzyl)-4-substituted-diazepane (1 mmol) is dissolved in dichloromethane (10 mL).
-
Trifluoroacetic acid (2-5 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected 4-substituted-diazepane. Further purification by chromatography or crystallization may be necessary.
Conclusion and Future Perspectives
1-(4-Methoxybenzyl)-diazepane is a highly valuable and versatile building block for the synthesis of diverse libraries of diazepane-containing compounds for drug discovery. Its straightforward synthesis and the reliable deprotection of the PMB group allow for a robust and flexible synthetic strategy. The strategic use of this building block enables medicinal chemists to systematically explore the structure-activity relationships of this important scaffold, paving the way for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued application of such well-designed building blocks will undoubtedly accelerate the development of the next generation of diazepane-based medicines.
References
-
Diazepam | C16H13ClN2O | CID 3016 - PubChem. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. Available at: [Link]
-
A Synthesis of 1-p-Methoxybenzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline - Sciencemadness.org. Available at: [Link]
-
Review on Synthesis of Biologically Active Diazepam Derivatives - ResearchGate. Available at: [Link]
-
Electrochemical reduction of diazepam - Indian Academy of Sciences. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. Available at: [Link]
-
ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids - ResearchGate. Available at: [Link]
-
Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed. Available at: [Link]
-
1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. - ResearchGate. Available at: [Link]
-
Memory of Chirality in 1,4-Benzodiazepin-2-ones - VTechWorks. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Available at: [Link]
-
Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines | Request PDF. Available at: [Link]
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents.
-
Preparation of 1-(4-methoxy phenyl)-piperazine (LH7) - ResearchGate. Available at: [Link]
-
Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - NIH. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501 Research Article Identification, synthesis and character - JOCPR. Available at: [Link]
- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][12]diazepines, and Their Cytotoxic Activity - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: Characterization of 1-(4-Methoxy-benzyl)-diazepane as a Novel Ligand for Sigma Receptors
An in-depth technical guide by a Senior Application Scientist
Abstract
The sigma receptors, comprising the σ1 and σ2 subtypes, represent a unique class of intracellular proteins with significant therapeutic potential in neurodegenerative diseases, psychiatric disorders, and oncology. This guide provides a comprehensive, field-proven framework for the synthesis and subsequent characterization of the sigma receptor affinity and selectivity of a novel N-substituted diazepane, using the hypothetical compound 1-(4-Methoxy-benzyl)-diazepane as a working example. We present detailed, step-by-step protocols for competitive radioligand binding assays, methodologies for data analysis to determine the inhibition constant (Ki), and the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities targeting the sigma receptor system.
Introduction: The Enigmatic Sigma Receptors
Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be distinct, non-G protein-coupled receptor proteins primarily located at the endoplasmic reticulum (ER).
-
The Sigma-1 Receptor (σ1R): A 223-amino acid transmembrane protein that acts as a ligand-operated intracellular chaperone. At the ER-mitochondrion interface, σ1R modulates calcium signaling, ion channel activity, and cellular stress responses. Its role in neuroprotection and synaptic plasticity has made it a compelling target for conditions like Alzheimer's disease, depression, and neuropathic pain.
-
The Sigma-2 Receptor (σ2R): Recently identified as the transmembrane protein TMEM97, the σ2R is implicated in cholesterol homeostasis and cell proliferation. It is often overexpressed in tumor cells, making it a key target for cancer diagnostics and therapeutics.
The development of subtype-selective ligands is a critical objective in harnessing the therapeutic potential of these receptors while minimizing off-target effects. This guide outlines the essential workflow for evaluating a new chemical entity, 1-(4-Methoxy-benzyl)-diazepane, for this purpose.
Synthesis of the Target Compound
To evaluate its biological activity, the target compound must first be synthesized. A plausible and efficient method for preparing 1-(4-Methoxy-benzyl)-diazepane is through reductive amination or direct N-alkylation of the diazepane core. The following diagram outlines a standard N-alkylation approach.
Caption: Proposed synthetic pathway for 1-(4-Methoxy-benzyl)-diazepane.
Core Protocol: Determining Receptor Affinity via Radioligand Binding
The cornerstone of characterizing a new ligand is the in vitro competitive binding assay. This experiment quantifies the ability of the test compound (the "competitor," in this case, 1-(4-Methoxy-benzyl)-diazepane) to displace a known high-affinity radiolabeled ligand from the receptor. The result yields the IC50, which is then converted to the inhibition constant (Ki), an intrinsic measure of binding affinity.
Experimental Workflow
The following diagram illustrates the logical flow of the binding assay, from preparation to final data analysis.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Methodology
Trustworthiness through Controls: This protocol incorporates essential controls for self-validation.
-
Total Binding: Radioligand + Membrane (no competitor). Represents maximum binding.
-
Non-Specific Binding (NSB): Radioligand + Membrane + a high concentration of an unlabeled known ligand (e.g., 10 µM Haloperidol). This measures binding to non-receptor components.
-
Specific Binding: Calculated as Total Binding - NSB. The test compound's displacement is measured against this value.
Protocol for σ1 Receptor Affinity Assay:
-
Materials:
-
Membrane Source: Guinea pig brain homogenates or membranes from HEK-293 cells stably expressing human σ1R.
-
Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
NSB Control: Haloperidol or (+)-Pentazocine.
-
Test Compound: 1-(4-Methoxy-benzyl)-diazepane, dissolved in DMSO and serially diluted.
-
Filtration: Brandel or PerkinElmer cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail & Counter.
-
-
Procedure:
-
Prepare serial dilutions of 1-(4-Methoxy-benzyl)-diazepane (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of NSB control (10 µM haloperidol final concentration) OR 50 µL of test compound dilution.
-
50 µL of radioligand solution (e.g., 2 nM -Pentazocine final concentration).
-
100 µL of membrane homogenate (containing ~100-200 µg of protein).
-
-
Causality: The order of addition ensures that the unlabeled ligand is present to compete with the radioligand as soon as the receptor source is added.
-
Incubate the plate at 37°C for 150 minutes with gentle agitation to reach binding equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters, followed immediately by 3 washes with 5 mL of ice-cold assay buffer.
-
Causality: Rapid filtration and washing with ice-cold buffer are critical to minimize the dissociation of the radioligand from the receptor while effectively removing unbound ligand.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter, measuring counts per minute (CPM).
-
Protocol for σ2 Receptor Affinity Assay:
The protocol is analogous, with the following key changes:
-
Membrane Source: Rat liver homogenates or membranes from cells expressing human σ2R/TMEM97.
-
Radioligand: [³H]-Di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a σ1-selective ligand (e.g., 300 nM (+)-pentazocine) to block binding to any contaminating σ1 sites.
-
Incubation: Typically performed at 25°C for 120 minutes.
Data Analysis and Interpretation
From Raw Counts to Affinity Constant (Ki)
-
Calculate Specific Binding: For each concentration of the test compound, calculate specific binding = (CPM_sample - CPM_NSB).
-
Normalize Data: Express the specific binding at each concentration as a percentage of the maximum specific binding (where no competitor was added).
-
Generate IC50: Plot the normalized percentage binding against the logarithm of the competitor concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate Ki: The IC50 is dependent on experimental conditions (especially the concentration of the radioligand). To determine the intrinsic affinity of the ligand (Ki), use the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via saturation binding experiments).
-
Data Presentation
Quantitative data should be summarized for clarity. The affinity and selectivity profile of 1-(4-Methoxy-benzyl)-diazepane would be presented as follows:
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Calculated IC50 (nM) | Calculated Ki (nM) | Selectivity Ratio (σ2 Ki / σ1 Ki) |
| Sigma-1 (σ1R) | -Pentazocine | 2.5 | (Hypothetical value) | (Hypothetical value) | (Calculated from Ki values) |
| Sigma-2 (σ2R) | [³H]DTG | 15.0 | (Hypothetical value) | (Hypothetical value) |
Expertise Insight: A selectivity ratio significantly greater than 1 indicates selectivity for the σ1 receptor, while a ratio significantly less than 1 indicates σ2 selectivity. A ratio near 1 suggests a non-selective ligand. A common threshold for declaring selectivity is a ratio >10-fold.
Conclusion and Future Directions
This guide provides the foundational methodology to determine the sigma receptor affinity of a novel compound, 1-(4-Methoxy-benzyl)-diazepane. By executing the described radioligand binding assays and applying the Cheng-Prusoff correction, researchers can obtain a robust, quantitative measure of the compound's affinity (Ki) for both σ1 and σ2 subtypes.
The next logical steps in the drug development pipeline would involve:
-
Functional Assays: To determine if the compound acts as an agonist or antagonist at the σ1 receptor (e.g., using a neurite outgrowth assay or by measuring its effect on ion channel function).
-
In Vivo Studies: To assess the compound's pharmacokinetic properties, safety profile, and efficacy in relevant animal models of disease.
This rigorous, stepwise approach ensures that the characterization of new chemical entities is built on a foundation of scientific integrity, providing reliable data to guide the path from discovery to potential clinical application.
References
-
Title: Sigma Receptors: Past, Present, and Future Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: Sigma-1 receptor chaperones in neurodegenerative and psychiatric disorders Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: The sigma-1 receptor: a regulator of mitochondrial calcium signaling at the endoplasmic reticulum-mitochondrion interface Source: Cell Death & Differentiation URL: [Link]
-
Title: TMEM97 protein is a sigma-2 receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: The Sigma-2 Receptor/TMEM97, Progesterone Receptor Membrane Component 1 (PGRMC1), and VEGF-A: A Vicious Cycle in Cancer? Source: Cancers (Basel) URL: [Link]
-
Title: Characterization of sigma-1 receptor and its interaction with psychostimulants in rat brain Source: European Journal of Pharmacology URL: [Link]
-
Title: Sigma-2 Receptors/TMEM97 and Their Ligands in the Human Brain Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]
The Strategic Synthesis and Application of 1-(4-Methoxy-benzyl)-diazepane: A Precursor for Novel Central Nervous System Agents
This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of the synthesis, derivatization, and potential applications of 1-(4-Methoxy-benzyl)-diazepane as a versatile precursor for novel Central Nervous System (CNS) agents. This document emphasizes the underlying scientific principles, experimental rationale, and self-validating protocols to ensure technical accuracy and practical utility.
Introduction: The Diazepane Scaffold in CNS Drug Discovery
The seven-membered diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility allows for precise spatial orientation of substituents, enabling targeted interactions with various biological receptors. Notably, the fusion of a benzene ring to the diazepane core gives rise to benzodiazepines, a class of drugs renowned for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[2] These effects are primarily mediated through positive allosteric modulation of the GABA-A receptor.
The subject of this guide, 1-(4-Methoxy-benzyl)-diazepane, represents a strategic starting point for the development of a new generation of CNS agents. The 4-methoxybenzyl group serves not only as a potential pharmacophoric element but also as a versatile chemical handle for further molecular elaboration. This guide will explore a plausible and efficient synthesis of this precursor and delineate a logical framework for its derivatization and subsequent pharmacological evaluation.
Part 1: Synthesis of 1-(4-Methoxy-benzyl)-diazepane
The synthesis of 1-(4-Methoxy-benzyl)-diazepane can be efficiently achieved via a two-step reductive amination process, a robust and widely used transformation in medicinal chemistry.
Experimental Protocol: Two-Step Reductive Amination
Step 1: Imine Formation
-
To a solution of diazepane (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 4-methoxybenzaldehyde (1.05 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate imine.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Causality Behind Experimental Choices: The choice of methanol or dichloromethane as a solvent is based on their ability to dissolve both reactants and their relative inertness under the reaction conditions. A slight excess of the aldehyde is used to ensure complete consumption of the diazepane. Room temperature is generally sufficient to drive the reaction to completion in a reasonable timeframe.
Step 2: Reduction of the Imine
-
The crude imine from the previous step is redissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-Methoxy-benzyl)-diazepane.
Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of imines in the presence of other functional groups. The reaction is performed at a low temperature initially to moderate the reaction rate. Allowing the reaction to proceed overnight at room temperature ensures complete reduction.
Self-Validating System and Characterization
The identity and purity of the synthesized 1-(4-Methoxy-benzyl)-diazepane should be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful formation of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
This multi-faceted analytical approach ensures the integrity of the precursor before its use in subsequent derivatization steps.
Part 2: Derivatization Strategy for CNS Agent Discovery
The 1-(4-Methoxy-benzyl)-diazepane scaffold offers multiple avenues for chemical modification to generate a library of compounds with diverse pharmacological profiles. The primary goal is to explore the structure-activity relationships (SAR) to identify potent and selective CNS agents.[3][4]
Logical Flow for Derivatization
Caption: Logical workflow for the derivatization of 1-(4-Methoxy-benzyl)-diazepane.
Key Derivatization Pathways
-
Modification at the N4-Position: The secondary amine at the N4 position of the diazepane ring is a prime site for introducing diversity.
-
N-Alkylation: Introduction of various alkyl and substituted alkyl groups can modulate lipophilicity, which is crucial for blood-brain barrier penetration.[5]
-
N-Acylation: Formation of amides with a range of carboxylic acids can introduce hydrogen bond donors and acceptors, potentially influencing receptor binding.
-
N-Arylation: Coupling with various aryl halides can explore interactions with aromatic binding pockets in target receptors.
-
-
Substitution on the 4-Methoxybenzyl Ring: The aromatic ring provides an opportunity for electrophilic aromatic substitution to introduce a variety of functional groups.
-
Halogenation: Introduction of halogens (e.g., Cl, F) can alter the electronic properties and metabolic stability of the molecule.[3]
-
Nitration and Reduction: Nitration followed by reduction to an amine provides a handle for further functionalization.
-
-
Formation of Benzodiazepine Analogs: Through multi-step synthetic sequences, a benzene ring can be annulated to the diazepane core to create novel benzodiazepine derivatives.[1] This opens up the possibility of targeting the well-established benzodiazepine binding site on the GABA-A receptor.[6]
Part 3: Pharmacological Evaluation of Novel Derivatives
A systematic pharmacological evaluation is essential to characterize the CNS activity of the newly synthesized compounds.
In Vitro Assays
The initial screening should involve a panel of in vitro assays to determine the primary biological targets.
-
Receptor Binding Assays: To assess the affinity of the compounds for a range of CNS receptors, including GABA-A, serotonin (5-HT), dopamine (D), and orexin receptors.[7]
-
Functional Assays: To determine whether the compounds act as agonists, antagonists, or allosteric modulators at the identified target receptors.
In Vivo Behavioral Models
Promising compounds from in vitro screening should be advanced to in vivo models to assess their physiological effects.
-
Elevated Plus Maze and Light-Dark Box Tests: To evaluate anxiolytic-like activity.[8]
-
Forced Swim Test and Tail Suspension Test: To screen for antidepressant-like effects.
-
Rotarod Test: To assess motor coordination and potential sedative effects.[5]
-
Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate anticonvulsant activity.
Data Presentation: A Hypothetical SAR Table
The following table illustrates how quantitative data from these assays can be structured to facilitate SAR analysis.
| Compound ID | R¹ (at N4) | R² (on Benzyl Ring) | GABA-A Binding (Ki, nM) | Anxiolytic Activity (EPM, % Time in Open Arms) |
| Parent | H | 4-OCH₃ | >10,000 | Baseline |
| Deriv-01 | CH₃ | 4-OCH₃ | 5,200 | +15% |
| Deriv-02 | COCH₃ | 4-OCH₃ | 8,750 | +5% |
| Deriv-03 | H | 4-OCH₃, 2-Cl | 2,100 | +30% |
| Deriv-04 | CH₃ | 4-OCH₃, 2-Cl | 850 | +45% |
This structured data allows for the identification of key structural features that contribute to the desired pharmacological activity.
Conclusion and Future Directions
1-(4-Methoxy-benzyl)-diazepane is a promising and versatile precursor for the development of novel CNS agents. Its straightforward synthesis and the multiple avenues for chemical derivatization provide a robust platform for generating a diverse chemical library. The strategic exploration of the chemical space around this scaffold, guided by systematic pharmacological evaluation, holds significant potential for the discovery of new therapeutics for a range of neurological and psychiatric disorders. Future work should focus on optimizing the lead compounds identified through these initial studies to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.
References
-
Shao, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4983. [Link][1]
-
Vasilev, D. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 803. [Link][8]
-
Khan, I., & Ibrar, A. (2020). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. [Link][2]
-
Abdel-Wahab, B. F., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][10]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. [Link][11]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link][3]
-
Kumar, S., et al. (2019). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. ResearchGate. [Link][5]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Galduróz, J. C. F., & De-Lucia, R. (1981). Chemical structure and biological activity of the diazepines. General Pharmacology: The Vascular System, 12(6), 383-388. [Link][12]
-
Loew, G. H., et al. (1983). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 23(3), 639-648. [Link][13]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(5), 240293. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Scholars Research Library. [Link][4]
-
Cook, J. M., et al. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]
-
O'Brien, P., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5224-5228. [Link][14]
-
Roecker, A. J., et al. (2011). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 6(8), 1475-1480. [Link][7]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemisgroup.us [chemisgroup.us]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Methoxy-benzyl)-diazepane
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(4-Methoxy-benzyl)-diazepane, a key intermediate in pharmaceutical development. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity and stability of this compound. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive understanding of the method's development. Furthermore, a full validation protocol, adhering to the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method's suitability for its intended purpose.
Introduction
1-(4-Methoxy-benzyl)-diazepane is a heterocyclic amine belonging to the diazepane class of compounds. The robust characterization of 1,4-diazepane derivatives is of paramount importance in drug discovery and development due to their diverse pharmacological activities[1]. Accurate determination of purity is a critical quality attribute that ensures the safety and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the chromatographic method of choice for polar and thermally labile compounds like diazepane derivatives, offering high resolution and sensitivity[2].
The chemical structure of 1-(4-Methoxy-benzyl)-diazepane, featuring a basic diazepane ring and a UV-active 4-methoxybenzyl group, presents specific analytical challenges. The basic nature of the amine groups can lead to poor peak shape due to interactions with residual silanols on the stationary phase[3]. Therefore, careful control of mobile phase pH is necessary. The 4-methoxybenzyl chromophore allows for sensitive UV detection. This application note describes a method that addresses these challenges to provide accurate and reliable purity data.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.
-
Structure: 1-(4-Methoxy-benzyl)-diazepane consists of a saturated seven-membered diazepine ring substituted with a 4-methoxybenzyl group on one of the nitrogen atoms.
-
Key Functional Groups: Tertiary amine, secondary amine, ether, and a phenyl ring.
-
pKa (Predicted): The diazepane moiety contains two nitrogen atoms. Based on similar structures like diazepam, the pKa is estimated to be in the range of 3.0-5.0[4][5][6]. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.
-
UV Absorbance: The 4-methoxybenzyl group is the primary chromophore. Compounds containing this moiety typically exhibit UV absorbance maxima around 222 nm and 282 nm[1]. Another similar compound, 4-Methoxy Biphenyl, shows an excitation peak at 261 nm[2]. A wavelength of 225 nm is chosen for this method to provide high sensitivity for both the parent compound and potential impurities that may have slightly different UV spectra.
Experimental Protocol: HPLC Purity Determination
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase preparation.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate, and phosphoric acid.
Chromatographic Conditions
The selection of chromatographic conditions is pivotal for achieving the desired separation. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. A phosphate buffer is used to control the mobile phase pH, thereby minimizing peak tailing associated with the basic amine groups. A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential early and late-eluting impurities.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of 1-(4-Methoxy-benzyl)-diazepane reference standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 1-(4-Methoxy-benzyl)-diazepane sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose[7][8][9][10]. The following parameters should be assessed.
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[9]. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed[11][12][13].
-
Procedure:
-
Prepare a sample solution of 1-(4-Methoxy-benzyl)-diazepane at a concentration of 0.5 mg/mL.
-
Subject the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed sample.
-
-
Acceptance Criteria: The method is considered stability-indicating if the main peak is spectrally pure (as determined by peak purity analysis using a diode array detector) and well-resolved from any degradation products.
Linearity
-
Procedure: Prepare a series of at least five solutions of the reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.0025 to 0.75 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Procedure: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level[14].
Precision
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate preparations of the sample solution at the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure: Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The S/N ratio for LOQ is typically 10:1, and for LOD is 3:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness
-
Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters are monitored for each run.
-
Procedure: Inject the standard solution five times at the beginning of the sequence.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Areas (from 5 replicate injections): ≤ 2.0%
-
Workflow for Purity Analysis
The following diagram illustrates the overall workflow for the purity analysis of 1-(4-Methoxy-benzyl)-diazepane using this HPLC method.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity determination of 1-(4-Methoxy-benzyl)-diazepane. The method development was guided by the physicochemical properties of the analyte, ensuring good peak shape and sensitivity. The comprehensive validation protocol, based on ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a pharmaceutical development setting.
References
-
Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). (n.d.). SAS Publishers. Retrieved January 23, 2026, from [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]
-
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 23, 2026, from [Link]
-
Diazepam. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Forced degradation studies of biopharmaceuticals: Selection of stress conditions. (2015). European Journal of Pharmaceutics and Biopharmaceutics. Retrieved January 23, 2026, from [Link]
-
Diazepam (FDB007103). (n.d.). FooDB. Retrieved January 23, 2026, from [Link]
-
Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved January 23, 2026, from [Link]
-
UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Organic and Medicinal Chemistry International Journal. Retrieved January 23, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved January 23, 2026, from [Link]
-
An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. (2024). Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
Diazepam. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. International Agency for Research on Cancer. Retrieved January 23, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
DIAZEPAM. (1999). SWGDrug. Retrieved January 23, 2026, from [Link]
Sources
- 1. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 2. Absorption [4-Methoxy Biphenyl] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]
- 6. swgdrug.org [swgdrug.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxy-benzyl)-diazepane
Welcome to the technical support guide for the synthesis of 1-(4-Methoxy-benzyl)-diazepane. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable scaffold. Our focus is on anticipating and resolving common side reactions and procedural challenges to improve yield, purity, and overall success.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems observed during the synthesis, providing likely causes and actionable solutions. The primary route discussed is the reductive amination of 1,4-diazepane (also known as homopiperazine) with 4-methoxybenzaldehyde, a widely adopted and controlled method.[1]
Problem 1: Low Yield & Presence of a High Molecular Weight Impurity
Q: My final product yield is low, and TLC/LC-MS analysis shows a significant impurity with a molecular weight of 340.45 g/mol , much higher than my expected product (220.30 g/mol ). What is this impurity and how can I prevent it?
A: This high molecular weight byproduct is almost certainly the N,N'-bis(4-methoxybenzyl)diazepane. This arises from a common side reaction where both nitrogen atoms of the symmetrical diazepane starting material are alkylated.
-
Causality: The mono-substituted product, 1-(4-Methoxy-benzyl)-diazepane, still possesses a secondary amine. This amine's nucleophilicity is comparable to that of the starting diazepane, allowing it to compete for reaction with 4-methoxybenzaldehyde and the reducing agent. This competitive reaction is a well-documented challenge in the selective mono-functionalization of symmetrical diamines.[2][3] Treating a symmetrical diamine with one equivalent of an acylating or alkylating agent can theoretically yield a maximum of 50% of the mono-substituted product due to the statistical distribution of reactive species.[2][3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of the diazepane starting material (e.g., 2.5 to 4 equivalents) relative to the 4-methoxybenzaldehyde. This statistically favors the reaction of the aldehyde with the more abundant unsubstituted diazepane.
-
Order of Addition: Add the 4-methoxybenzaldehyde slowly, or drop-wise as a solution, to a stirred mixture of the diazepane and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the already-formed mono-substituted product.
-
Pre-form the Imine (Advanced): In some cases, pre-forming the imine by mixing the aldehyde and a slight excess of diazepane before introducing the reducing agent can improve selectivity.[4] Monitor this step carefully by TLC to ensure the aldehyde is consumed before reduction.
-
Problem 2: Significant Amount of Unreacted Starting Material
Q: My reaction stalls, and I recover a large amount of unreacted diazepane and/or 4-methoxybenzaldehyde after work-up. What is causing the incomplete conversion?
A: Incomplete conversion is typically due to issues with imine/iminium ion formation or inefficient reduction.
-
Causality & Solutions:
-
Inefficient Imine Formation (pH is Key): The formation of the imine intermediate is a pH-dependent equilibrium. The reaction requires a mildly acidic environment (pH 4-6) to protonate the aldehyde's carbonyl group, making it more electrophilic, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
-
Solution: If your reaction medium is neutral or basic, add a mild acid like acetic acid (typically 1-2 equivalents) to catalyze imine formation before and during the reduction.
-
-
Inactive or Inappropriate Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde.
-
Solution: Ensure your NaBH(OAc)₃ is fresh and has been stored under dry conditions. If using a different reagent like sodium borohydride (NaBH₄), remember that it is less stable in acidic media and may decompose before it can effectively reduce the imine.
-
-
Poor Reagent Quality: 4-methoxybenzaldehyde can oxidize to 4-methoxybenzoic acid upon prolonged storage. The presence of this carboxylic acid can interfere with the reaction.
-
Solution: Check the purity of the aldehyde by NMR or melting point. If necessary, purify it by distillation or recrystallization before use.
-
-
Problem 3: Formation of a Quaternary Ammonium Salt Impurity
Q: I'm attempting the synthesis via direct alkylation of diazepane with 4-methoxybenzyl chloride and I'm observing a polar, water-soluble impurity that I suspect is a quaternary salt. How can this be avoided?
A: This is a classic over-alkylation problem. The desired product, a tertiary amine, is more nucleophilic than the secondary amine of the starting material and can be alkylated a second time by 4-methoxybenzyl chloride to form a quaternary ammonium salt. This side reaction is a major drawback of direct alkylation compared to reductive amination.[1][5]
-
Causality: The lone pair on the nitrogen of the tertiary amine product is sterically accessible and readily attacks the electrophilic benzyl chloride.
-
Mitigation Strategies:
-
Switch to Reductive Amination: The most reliable solution is to switch your synthetic route to the reductive amination described above, as it is inherently more controllable for mono-alkylation.[1]
-
Use a Bulky Protecting Group: If you must use direct alkylation, consider a protection strategy. Mono-protect the diazepane with a bulky group like Boc (tert-butyloxycarbonyl), perform the alkylation on the remaining secondary amine, and then deprotect. This multi-step process offers excellent control but is less atom-economical.
-
Employ Flow Chemistry: For advanced process control, flow chemistry can establish a precise 1:1 stoichiometry in a continuous flow reactor, significantly enhancing selectivity for the mono-alkylated product.
-
Mechanism Visualization: Desired Reaction vs. Side Reaction
The following diagram illustrates the competitive pathways leading to the desired mono-alkylated product versus the common bis-alkylated side product during reductive amination.
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this molecule: reductive amination or direct alkylation with a benzyl halide?
A: For selective mono-N-alkylation of a symmetrical diamine like diazepane, reductive amination is overwhelmingly superior. It offers significantly better control over side reactions, particularly over-alkylation, leading to higher purity and more reliable yields.[1][5]
| Feature | Reductive Amination | Direct Alkylation (with Benzyl Halide) |
| Selectivity | High for mono-alkylation | Poor; often yields mixtures |
| Side Reactions | Bis-alkylation (controllable) | Bis-alkylation & Quaternization (difficult to control) |
| Reagents | Aldehyde, reducing agent | Alkyl halide, base |
| Conditions | Mild, often one-pot | Can require stronger bases or higher temperatures |
| Recommendation | Highly Recommended | Not recommended without a protection strategy |
Table 1: Comparison of primary synthetic routes.
Q2: How do I choose the correct reducing agent for the reductive amination?
A: The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting aldehyde.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, high chemoselectivity for imines/iminiums. Tolerant of mild acid (e.g., AcOH).[6] | More expensive, moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines at controlled pH (4-6).[1] | Highly toxic (potential release of HCN gas). |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Reduces aldehydes as well as imines. Less stable in acidic conditions required for imine formation. |
| H₂/Catalyst (e.g., Pd/C) | Clean (byproduct is H₂O). | Can reduce other functional groups (e.g., de-benzylation). Requires specialized pressure equipment. |
Table 2: Comparison of common reducing agents for reductive amination.
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the modern standard and the most recommended reagent for this transformation due to its high selectivity and operational simplicity.
Optimized Protocol: Reductive Amination
This protocol is designed to maximize the yield of the mono-substituted product while minimizing bis-alkylation.
Materials:
-
1,4-Diazepane (Homopiperazine)
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 1,4-diazepane (2.5 eq.).
-
Dissolution: Dissolve the diazepane in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution.
-
Aldehyde Addition: In a separate flask, dissolve 4-methoxybenzaldehyde (1.0 eq.) in a small amount of anhydrous DCM. Add this solution drop-wise to the reaction mixture over 20-30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the 4-methoxybenzaldehyde by TLC (e.g., using a 9:1 DCM:Methanol eluent). The reaction is typically complete within 3-12 hours.
-
Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude oil contains the desired product, excess diazepane, and minor impurities.
-
Purify the crude material using column chromatography on silica gel (a gradient elution starting with DCM and gradually increasing the polarity with methanol is often effective) to isolate the pure 1-(4-Methoxy-benzyl)-diazepane.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis.
References
-
Mayer, J. P., Zhang, J., Bjergarde, K., & Gaudino, J. J. (1996). Solid phase synthesis of 1,4-benzodiazepine-2,5-diones. Tetrahedron Letters, 37(46), 8081-8084. [Link]
-
Castillo, J. C., & Sotelo, E. (2015). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 5, 338-357. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 25(19), 4585. [Link]
-
Lowe, J. T. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Moulat, L., Spataro, A., & Martinez, J. (2019). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. A new L-proline-based organocatalyst. Arkivoc, 2019(6), 336-349. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handouts. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit discussion on r/Chempros. (2020). Ways to reduce the bis amination during a reductive amination? [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Diazepane Synthesis
The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1] The development of efficient and selective synthetic routes to access diverse diazepane derivatives is, therefore, a topic of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of prominent catalytic systems employed in diazepane synthesis, offering insights into their mechanisms, performance, and practical applications. Experimental data is presented to support an objective comparison, empowering researchers to make informed decisions when selecting a synthetic strategy.
Transition Metal-Catalyzed Approaches: A Powerful Toolkit
Transition metal catalysts have revolutionized the synthesis of heterocyclic compounds, and diazepanes are no exception. Catalysts based on ruthenium, palladium, rhodium, gold, and copper each offer unique advantages in terms of efficiency, selectivity, and functional group tolerance.
Ruthenium-Catalyzed Hydrogen Borrowing: An Atom-Economical Approach
The "hydrogen borrowing" or "hydrogen autotransfer" strategy has emerged as a green and efficient method for C-N bond formation. In this approach, a ruthenium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine. The catalyst subsequently returns the hydrogen to complete the catalytic cycle.
A notable example is the use of a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diols and diamines to furnish diazepanes.[2] This method is particularly advantageous as it avoids the use of pre-functionalized starting materials and generates water as the only byproduct. The ruthenium catalyst has demonstrated the ability to overcome challenges such as catalyst poisoning by chelating diamines, an issue that plagues other catalytic systems.[2]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 1,4-Diazepanes [3]
A general procedure involves charging a vial with the diamine, diol, and the ruthenium catalyst in a drybox. The vial is then sealed and heated to 110 °C. The reaction progress is monitored, and upon completion, the mixture is cooled and subjected to a dichloromethane/water workup. The product is then purified by column chromatography.[3]
Caption: Ruthenium-catalyzed hydrogen borrowing mechanism for diazepane synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: Versatility in Scaffolding
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of benzodiazepines and other diazepine derivatives.[2][4][5] Common strategies include the intramolecular Buchwald-Hartwig amination, C-H activation, and carbonylation reactions.[2][6]
The intramolecular Buchwald-Hartwig reaction, for instance, allows for the formation of the diazepine ring by coupling an aryl halide with an amine within the same molecule.[2] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrate. For example, a catalytic system of Pd(OAc)₂ with BINAP as the ligand has been successfully used for the synthesis of dibenzo[b,e][2][7]diazepinones.[2][6]
Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzo[b,e][2][7]diazepinones [2][6]
A typical procedure involves dissolving the substrate in toluene, followed by the addition of Cs₂CO₃, Pd(OAc)₂, and BINAP. The mixture is then heated at 100 °C until the reaction is complete. For pyridobenzodiazepinones, t-BuOK is used as the base.[2][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Palladium-Catalyzed Benzodiazepines Synthesis / Catalysts, 2020 [sci-hub.box]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Confirmation of 1-(4-Methoxy-benzyl)-diazepane Using LC-MS
Guide Objective: This document provides a comprehensive, data-supported guide for the purity confirmation of 1-(4-Methoxy-benzyl)-diazepane, a key intermediate in pharmaceutical synthesis. We will explore the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS), detailing an optimized protocol and comparing its analytical performance against alternative methods. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and regulatory-compliant purity assessments.
The Imperative of Purity in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the confirmation of purity is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. Uncontrolled impurities, which can originate from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent impurity profiling.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making the choice of an appropriate analytical methodology a critical decision in the development pipeline.[1][3][4]
1-(4-Methoxy-benzyl)-diazepane serves as a crucial building block in the synthesis of various therapeutic agents. Its purity directly influences the quality and impurity profile of the final API. Therefore, a highly sensitive and specific analytical method is required to ensure that its purity meets the rigorous standards of pharmaceutical manufacturing.
The Method of Choice: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a molecule like 1-(4-Methoxy-benzyl)-diazepane, which is non-volatile and possesses chromophores and ionizable functional groups, LC-MS emerges as the superior analytical tool. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of Mass Spectrometry (MS).[5][6][7] This hyphenated technique not only quantifies the main compound but also enables the detection and tentative identification of trace-level impurities based on their mass-to-charge ratio (m/z).[6]
Why LC-MS is a Self-Validating System for This Application
The choice of LC-MS is rooted in its inherent ability to provide orthogonal data points from a single analysis, which is the bedrock of a trustworthy protocol.
-
Chromatographic Separation (LC): The HPLC component separates the target analyte from impurities based on their physicochemical properties (e.g., polarity). The retention time (RT) provides the first layer of identification.
-
Mass-to-Charge Ratio (MS): The MS detector provides the molecular weight of the eluting compounds. This confirms the identity of the main peak and provides crucial information for the structural elucidation of unknown impurity peaks.[6]
-
High Sensitivity: Modern MS instruments can detect impurities at levels far below the identification thresholds set by ICH guidelines (e.g., typically 0.10% for most APIs).[3][8]
This dual-detection mechanism ensures that what is quantified as a single peak by UV is also confirmed as a single component by mass, significantly reducing the risk of co-eluting impurities going unnoticed.
The Causality Behind Ionization: ESI in Positive Mode
The structure of 1-(4-Methoxy-benzyl)-diazepane contains two nitrogen atoms within the diazepine ring, which are basic sites. Electrospray Ionization (ESI) is the ideal "soft ionization" technique for this molecule as it generates ions from solution with minimal fragmentation.[9][10][11]
We select the positive ion mode ([M+H]⁺) for two primary reasons:
-
High Proton Affinity: The basic nitrogen atoms are readily protonated in the acidic mobile phase, leading to the efficient formation of the protonated molecule [M+H]⁺. This ensures a strong and stable signal for the analyte.[12]
-
Reduced Adduct Formation: Using a mobile phase with a simple acid modifier like formic acid promotes the formation of the desired [M+H]⁺ ion and minimizes the formation of other adducts (e.g., [M+Na]⁺), simplifying the resulting mass spectrum.[12]
Experimental Workflow and Protocol
The following section details a robust, step-by-step protocol for the purity analysis of 1-(4-Methoxy-benzyl)-diazepane. The objective of this analytical procedure is to demonstrate that it is suitable for its intended purpose, in line with ICH Q2(R1) guidelines.[13][14][15][16]
Experimental Workflow Diagram
The overall workflow from sample preparation to data analysis is illustrated below.
Caption: Workflow for LC-MS purity analysis of 1-(4-Methoxy-benzyl)-diazepane.
Detailed Protocol
1. Reagents and Materials:
-
1-(4-Methoxy-benzyl)-diazepane sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Reference Standard (if available)
-
0.22 µm PTFE syringe filters
2. Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Stock Solution: Accurately weigh approximately 10 mg of the 1-(4-Methoxy-benzyl)-diazepane sample and dissolve it in 10.0 mL of the diluent to achieve a concentration of 1.0 mg/mL.
-
Working Solution: Further dilute the stock solution 1:10 with the diluent to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
3. LC-MS Parameters:
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 provides excellent retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | 0.1% FA acidifies the mobile phase to ensure consistent protonation of the analyte for good peak shape and ESI+ efficiency.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is a common organic solvent providing good elution strength for this type of compound. |
| Gradient | 10% B to 95% B over 10 min | A gradient elution is crucial for separating the main component from potential impurities with different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation and compatibility with the MS interface. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar, non-volatile molecules.[9][11] |
| Polarity | Positive (+) | The basic nitrogen atoms are readily protonated.[12] |
| Scan Range | 100 - 1000 m/z | Covers the expected mass of the analyte (MW ≈ 220.3 g/mol ) and potential dimers or larger impurities. |
| Capillary Voltage | 3.5 kV | Optimal voltage to ensure stable spray and efficient ion generation. |
| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Nebulizing gas flow to assist in aerosol formation. |
Results and Comparative Analysis
A sample of 1-(4-Methoxy-benzyl)-diazepane was analyzed using the protocol above. The purity was calculated based on the peak area percentage in the Total Ion Chromatogram (TIC).
Quantitative Data Summary
| Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Peak Area % | Status |
| Main Compound | 5.82 | 221.1652 | 99.85% | Confirmed |
| Impurity A | 4.51 | 137.0598 | 0.08% | Identified |
| Impurity B | 7.93 | 235.1809 | 0.07% | Unidentified |
Note: The data presented is representative. The monoisotopic mass of 1-(4-Methoxy-benzyl)-diazepane (C₁₃H₂₀N₂) is 220.1626 g/mol . The expected [M+H]⁺ is 221.1705.
Interpretation:
-
The main peak at 5.82 min shows an m/z that corresponds to the protonated molecule of 1-(4-Methoxy-benzyl)-diazepane.
-
Impurity A at 4.51 min has an m/z corresponding to protonated 4-methoxybenzyl alcohol (a potential starting material).[17][18]
-
Impurity B is an unknown species that requires further structural elucidation, but it is below the typical identification threshold of 0.10%.[3]
Comparison with Alternative Techniques
While LC-MS is the preferred method, it is instructive to compare it with other common analytical techniques. No single technique can provide absolute proof of purity, but a combination or a well-chosen primary method provides high confidence.[19]
| Technique | Applicability to 1-(4-Methoxy-benzyl)-diazepane | Advantages | Limitations |
| LC-MS | Excellent | High sensitivity and specificity; provides molecular weight information for impurity identification; separates non-volatile compounds.[5][6] | Higher equipment and maintenance cost compared to HPLC-UV. |
| HPLC-UV | Good | Robust, reproducible, and cost-effective for quantification. | Cannot identify unknown impurities; co-eluting impurities with similar UV spectra may be missed. |
| GC-MS | Poor | Excellent for volatile and thermally stable compounds. | The analyte is not sufficiently volatile and would likely decompose at high GC inlet temperatures, requiring derivatization.[20] |
| NMR | Good (Complementary) | Unrivaled for definitive structure elucidation; can be quantitative (qNMR).[21] | Inherently low sensitivity, making it difficult to detect and identify trace impurities (<0.1%); requires larger sample amounts.[21][22] |
This comparison clearly demonstrates that for a comprehensive purity assessment that includes both quantification and identification of potential impurities, LC-MS provides the most effective and efficient solution.[20][23]
Conclusion
The use of Liquid Chromatography-Mass Spectrometry provides a robust, sensitive, and highly specific method for the purity confirmation of 1-(4-Methoxy-benzyl)-diazepane. The detailed protocol herein is designed to be self-validating by leveraging both chromatographic separation and mass-based detection, aligning with the principles of modern analytical science and regulatory expectations outlined by ICH guidelines. The method's ability to not only quantify the main component with high accuracy but also to detect and provide identification information for trace-level impurities makes it superior to alternatives like HPLC-UV or GC-MS for this specific application. For drug development professionals, adopting such a well-characterized LC-MS method is a critical step in ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.
References
-
Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Retrieved January 23, 2026, from [Link]
-
Grace, K., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. NIH National Library of Medicine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-1,4-diazepane. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? Retrieved January 23, 2026, from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
LCGC International. (2023). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
Vekey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved January 23, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley Online Library. Available at: [Link]
-
National Center for Biotechnology Information. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubChem. Available at: [Link]
-
Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved January 23, 2026, from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 23, 2026, from [Link]
-
Chromatography Forum. (2006). How to identified the purity of standard substance? Retrieved January 23, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 23, 2026, from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved January 23, 2026, from [Link]
-
Australian Government Department of Health. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved January 23, 2026, from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-7-methyl-1,4-diazepane. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. youtube.com [youtube.com]
- 4. mca.gm [mca.gm]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. rsc.org [rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. youtube.com [youtube.com]
- 16. starodub.nl [starodub.nl]
- 17. 4-Methoxybenzyl alcohol 98 105-13-5 [sigmaaldrich.com]
- 18. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 19. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ajrconline.org [ajrconline.org]
Safety Operating Guide
Navigating the Handling of 1-(4-Methoxy-benzyl)-diazepane: A Guide to Personal Protective Equipment and Disposal
Navigating the Handling of 1-(4-Methoxy-benzyl)-[1][2]diazepane: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for 1-(4-Methoxy-benzyl)-[1][2]diazepane, focusing on the necessary personal protective equipment (PPE) and a clear operational and disposal plan. As a Senior Application Scientist, my aim is to instill a deep sense of trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the hazard profile of similar diazepane derivatives, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE for handling 1-(4-Methoxy-benzyl)-[1][2]diazepane.
| PPE Category | Minimum Requirement | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | The methoxybenzyl and diazepane moieties suggest the potential for severe eye irritation. A face shield provides an additional layer of protection against splashes during transfers and reactions. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a chemically resistant lab coat. | Substituted aromatic amines can be skin irritants. Double-gloving provides an extra barrier, and a lab coat protects against accidental spills on clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood. | To avoid inhalation of any potential aerosols or vapors that may cause respiratory irritation, all handling should be performed in a well-ventilated fume hood. |
| Foot Protection | Closed-toe shoes. | A standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for the safe handling of 1-(4-Methoxy-benzyl)-[1][2]diazepane. The following workflow is designed to minimize exposure and ensure a controlled environment.
Workflow for Handling 1-(4-Methoxy-benzyl)-[1][2]diazepane
Caption: Step-by-step workflow for the safe handling of 1-(4-Methoxy-benzyl)-[1][2]diazepane.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. Under no circumstances should 1-(4-Methoxy-benzyl)-[1][2]diazepane or its waste be disposed of down the drain or in regular trash.
Waste Management Protocol
-
Segregation at the Source:
-
Solid Waste: Any disposable labware (e.g., pipette tips, weighing paper) contaminated with 1-(4-Methoxy-benzyl)-[1][2]diazepane should be placed in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: All solutions containing 1-(4-Methoxy-benzyl)-[1][2]diazepane, including reaction mixtures and washings, must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The container should be made of a material compatible with the solvents used.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-(4-Methoxy-benzyl)-[1][2]diazepane".
-
Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Decontamination and Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Neutralization (if applicable): For larger spills, consult with your EHS department for appropriate neutralization procedures.
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Emergency Procedures Visualization
Caption: Immediate actions for spills and personal exposure to 1-(4-Methoxy-benzyl)-[1][2]diazepane.
By adhering to these rigorous safety protocols, researchers can confidently work with 1-(4-Methoxy-benzyl)-[1][2]diazepane while minimizing risks to themselves and the environment. This commitment to safety is integral to the advancement of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
